molecular formula C5H9N3S B2576957 2,4-Thiazolediamine, N2,N2-dimethyl- CAS No. 75116-62-0

2,4-Thiazolediamine, N2,N2-dimethyl-

Cat. No. B2576957
CAS RN: 75116-62-0
M. Wt: 143.21
InChI Key: YGNAWCMPWLXVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiazolediamine, N2,N2-dimethyl- is a chemical compound with the CAS Number: 75116-62-0 . It has a molecular weight of 144.22 and its InChI code is 1S/C5H10N3S/c1-8(2)5-7-4(6)3-9-5/h3,9H,6H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2,4-Thiazolediamine, N2,N2-dimethyl- contains a total of 18 bonds . These include 9 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Thiazole .


Physical And Chemical Properties Analysis

The predicted density of 2,4-Thiazolediamine, N2,N2-dimethyl- is 1.274±0.06 g/cm3 . The predicted boiling point is 260.2±32.0 °C .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 2,4-Thiazolediamine, N2,N2-dimethyl- . This document provides information on handling, storage, and emergency procedures related to this chemical compound.

properties

IUPAC Name

2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8(2)5-7-4(6)3-9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNAWCMPWLXVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Thiazolediamine, N2,N2-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.